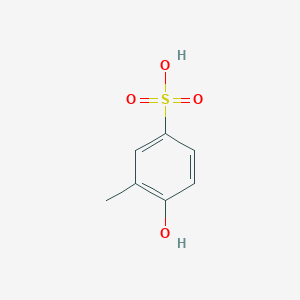

4-Hydroxy-3-methylbenzenesulfonic acid

Descripción general

Descripción

4-Hydroxy-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8O4S. It is characterized by a benzene ring substituted with a hydroxyl group at the fourth position, a methyl group at the third position, and a sulfonic acid group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylbenzenesulfonic acid can be synthesized through sulfonation of 3-methylphenol (m-cresol) using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure selective sulfonation at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation process, where m-cresol is reacted with sulfur trioxide in a sulfonation reactor. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to obtain the sodium salt of the compound, which can be further acidified to yield the free acid .

Types of Reactions:

Acid-Base Reactions: The sulfonic acid group can react with bases to form salts.

Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Electrophilic Aromatic Substitution: The presence of the electron-donating methyl group activates the benzene ring for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide.

Acid Chlorides: Acetyl chloride, benzoyl chloride.

Sulfonation Agents: Sulfur trioxide, chlorosulfonic acid.

Major Products:

Salts: Sodium 4-hydroxy-3-methylbenzenesulfonate.

Esters: this compound esters.

Aplicaciones Científicas De Investigación

Overview

The compound has the molecular formula C₇H₈O₄S and features a benzene ring substituted with a hydroxyl group at the fourth position, a methyl group at the third position, and a sulfonic acid group. Its unique structure imparts distinct chemical properties that make it valuable in multiple applications.

Organic Synthesis

4-Hydroxy-3-methylbenzenesulfonic acid serves as a precursor in the synthesis of various organic compounds, including:

- Dyes : It is utilized in the production of azo dyes, which are widely used in textiles and food coloring.

- Pharmaceuticals : The compound acts as a building block for synthesizing active pharmaceutical ingredients (APIs) due to its functional groups that enhance reactivity.

Material Science

The sulfonic acid group significantly influences the properties of materials, making this compound useful in developing functional materials. For example:

- Polymer Modification : It can be used to modify polymers to improve their thermal stability and mechanical properties.

- Conductive Materials : The compound's ability to enhance conductivity makes it applicable in producing conductive polymers.

Biodegradation Studies

Research has shown that this compound can be a product of fungal degradation of azo dyes. This aspect is crucial for understanding environmental impacts and developing bioremediation strategies.

Pharmaceuticals

The compound has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that it may enhance the efficacy of antibiotics against resistant bacterial strains when used as an adjuvant.

- Topical Applications : Its role as an antiseptic agent has been explored in treating mucous membrane infections.

Pharmaceutical Applications

A study investigated the use of this compound as a potential adjuvant in antibiotic formulations. Results indicated a synergistic effect when combined with amoxicillin, enhancing its efficacy against resistant bacterial strains.

Agricultural Use

Another case study assessed its application as a plant growth regulator. Treated plants exhibited improved growth rates and resistance to fungal infections compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-methylbenzenesulfonic acid involves its functional groups:

Sulfonic Acid Group: Acts as a strong acid, facilitating proton transfer reactions.

Hydroxyl Group: Participates in hydrogen bonding and nucleophilic substitution reactions.

Methyl Group: Influences the electron density on the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Comparación Con Compuestos Similares

4-Hydroxybenzenesulfonic Acid: Lacks the methyl group, resulting in different reactivity and applications.

3-Methylbenzenesulfonic Acid: Lacks the hydroxyl group, affecting its acidity and hydrogen bonding capabilities.

4-Methylbenzenesulfonic Acid: Lacks the hydroxyl group, influencing its solubility and reactivity.

Uniqueness: 4-Hydroxy-3-methylbenzenesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various chemical processes and applications .

Actividad Biológica

4-Hydroxy-3-methylbenzenesulfonic acid, commonly referred to as a sulfonic acid derivative, has gained attention in various fields of biological research due to its potential antimicrobial, antioxidant, and DNA interaction properties. This article reviews the biological activities of this compound based on recent studies and findings.

Chemical Structure and Properties

This compound (C7H8O4S) is characterized by a benzene ring substituted with a hydroxyl group and a sulfonic acid group, making it a member of the hydroxybenzoic acid derivatives. Its chemical structure allows for various interactions with biological molecules, which are crucial for its activity.

Antimicrobial Activity

Recent investigations have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacterial strains was assessed, revealing significant effectiveness particularly against:

- Staphylococcus aureus ATCC 25923

- Enterococcus faecalis ATCC 29212

The compound displayed varying degrees of activity against both bacterial and yeast cultures, indicating its potential as an antimicrobial agent in therapeutic applications .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 0.5 |

| Enterococcus faecalis ATCC 29212 | 1.0 |

| Candida albicans | 2.0 |

DNA Interaction Studies

The interaction of this compound with DNA has been explored through various methodologies, including gel electrophoresis and UV-Vis spectroscopy. Key findings include:

- DNA Cleavage : The compound was found to cleave DNA both hydrolytically and oxidatively without the need for external agents.

- Binding Mechanism : UV-Vis spectroscopy indicated that the compound binds to Calf Thymus DNA (CT-DNA) primarily through electrostatic interactions.

These results suggest that the compound may influence genetic material integrity, which could have implications for both therapeutic and toxicological studies .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT). This suggests its potential role in mitigating oxidative stress-related damage in biological systems .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Butylated Hydroxytoluene (BHT) | 15 |

Case Studies and Applications

Several case studies highlight the practical applications of this compound:

- Pharmaceutical Development : Its antimicrobial properties have prompted research into its formulation as an antibacterial agent in drug development.

- Food Industry : As a potential biomarker for certain food products, its detection could aid in food safety assessments.

- Environmental Science : Studies on the degradation pathways of related sulfonic acids indicate that this compound could be significant in bioremediation processes .

Análisis De Reacciones Químicas

Synthetic Route:

-

Reagents:

-

Sulfur trioxide (SO₃)

-

Chlorosulfonic acid (ClSO₃H)

-

-

Conditions:

-

Temperature control to prevent polysulfonation.

-

Reaction in an inert atmosphere to avoid moisture interference.

-

Industrial Production:

In industrial settings, continuous sulfonation processes are employed where m-cresol is reacted with sulfur trioxide in a sulfonation reactor. The resulting mixture is neutralized with a base, such as sodium hydroxide, to form the sodium salt of the compound, which can then be acidified to yield the free acid.

Acid-Base Reactions

The sulfonic acid group in this compound can react with bases to form salts. For example:

Esterification Reactions

The hydroxyl group can undergo esterification with carboxylic acids or acid chlorides:

Electrophilic Aromatic Substitution

The presence of the electron-donating methyl group activates the benzene ring for electrophilic aromatic substitution reactions. For instance, nitration or halogenation can occur under appropriate conditions.

Table of Common Reactions

| Reaction Type | Reactants | Products |

|---|---|---|

| Acid-Base | 4-Hydroxy-3-methylbenzenesulfonic acid + NaOH | Sodium 4-hydroxy-3-methylbenzenesulfonate |

| Esterification | This compound + AcCl | Ester product + HCl |

| Electrophilic Aromatic Substitution | This compound + NO₂ | Nitro derivative |

Research Findings on Chemical Reactions

Recent studies have highlighted various aspects of the chemical reactivity of this compound:

-

Ultrasonically Assisted Synthesis : Research indicates that ultrasonic waves enhance reaction rates and yields when synthesizing aromatic sulfonic acids from phenolic compounds through sulfonation reactions using Vilsmeier-Haack reagents in the presence of sodium bisulfite .

-

Oxidation Mechanisms : Studies have shown that under specific conditions, sulfone derivatives can be oxidized to their corresponding sulfonic acids in microdroplets, suggesting potential applications in atmospheric chemistry and organic synthesis .

-

Electrophilic Reactivity : The compound's electrophilic aromatic substitution reactions are influenced significantly by substituents on the aromatic ring, with the hydroxyl and methyl groups modulating reactivity and regioselectivity .

Propiedades

IUPAC Name |

4-hydroxy-3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXCINCKKAZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424165 | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-04-5 | |

| Record name | 4-Hydroxy-3-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2JD2K5E4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.